molecular formula C8H14OS B14514333 Cyclohexanone, 3-(ethylthio)- CAS No. 62702-78-7

Cyclohexanone, 3-(ethylthio)-

Cat. No.: B14514333
CAS No.: 62702-78-7
M. Wt: 158.26 g/mol
InChI Key: GCFWQXZRXGPXPD-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(ethylthio)- is an organic compound with the molecular formula C8H14OS It features a six-membered cyclohexane ring with a ketone functional group and an ethylthio substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylthio substituent on the cyclohexanone ring.

Industrial Production Methods

Industrial production of cyclohexanone, 3-(ethylthio)- often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can then be further reacted with ethylthiol to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require nucleophiles and suitable solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 3-(ethylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexanone, 3-(ethylthio)- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution. These interactions can lead to the formation of different products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the ethylthio substituent.

    Cyclohexanol: The alcohol derivative of cyclohexanone.

    Cyclopentanone: A five-membered ring ketone with similar reactivity.

Uniqueness

Cyclohexanone, 3-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3-ethylsulfanylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFWQXZRXGPXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473438
Record name Cyclohexanone, 3-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62702-78-7
Record name Cyclohexanone, 3-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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